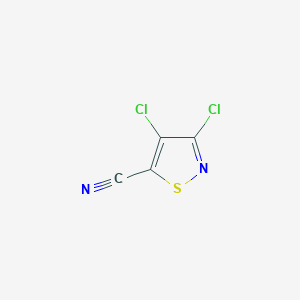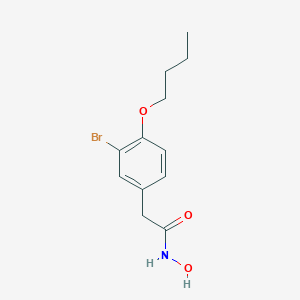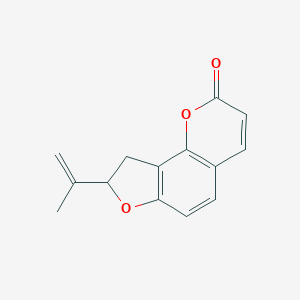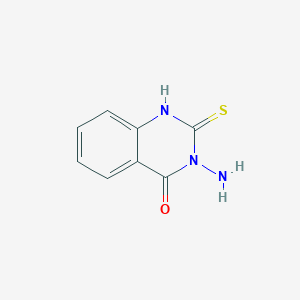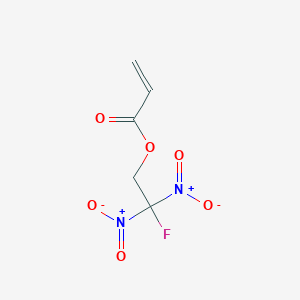
2-Fluoro-2,2-dinitroethyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-2,2-dinitroethyl acrylate (FDNEA) is a chemical compound that has gained attention in recent years due to its potential use in scientific research. It is a derivative of acrylate, a common building block in organic chemistry. FDNEA has been studied for its ability to act as a nitric oxide (NO) donor, and its potential to modulate the immune system.
Wirkmechanismus
2-Fluoro-2,2-dinitroethyl acrylate acts as a nitric oxide donor, releasing NO in a controlled manner. Nitric oxide is an important signaling molecule in the body, involved in a variety of physiological processes such as vasodilation, neurotransmission, and immune response. By releasing NO, 2-Fluoro-2,2-dinitroethyl acrylate can modulate these processes and potentially have therapeutic effects.
Biochemische Und Physiologische Effekte
2-Fluoro-2,2-dinitroethyl acrylate has been shown to increase the production of cytokines, which are important in the regulation of immune responses. Additionally, it has been shown to induce apoptosis in cancer cells, suggesting potential anti-cancer properties. However, more research is needed to fully understand the biochemical and physiological effects of 2-Fluoro-2,2-dinitroethyl acrylate.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Fluoro-2,2-dinitroethyl acrylate in lab experiments is its ability to release NO in a controlled manner. This allows for precise modulation of physiological processes and can potentially lead to therapeutic applications. However, one limitation is the complexity of its synthesis, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on 2-Fluoro-2,2-dinitroethyl acrylate. One area of interest is its potential use in immunotherapy for cancer treatment. Additionally, further investigation into its ability to modulate immune responses may lead to new treatments for autoimmune diseases. Finally, continued research into the synthesis and properties of 2-Fluoro-2,2-dinitroethyl acrylate may lead to improved methods for its production and potential applications in other areas of research.
Synthesemethoden
2-Fluoro-2,2-dinitroethyl acrylate can be synthesized through a multi-step process involving the reaction of acrylate with various reagents to produce the desired product. One such method involves the reaction of acrylate with fluorine gas and nitric acid, followed by distillation to isolate the final product.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-2,2-dinitroethyl acrylate has been studied for its potential use in scientific research, particularly in the fields of immunology and cancer research. It has been shown to modulate the immune system by increasing the production of cytokines, which are important in the regulation of immune responses. Additionally, 2-Fluoro-2,2-dinitroethyl acrylate has been investigated for its potential anti-cancer properties, as it has been shown to induce apoptosis (cell death) in cancer cells.
Eigenschaften
CAS-Nummer |
16544-21-1 |
|---|---|
Produktname |
2-Fluoro-2,2-dinitroethyl acrylate |
Molekularformel |
C5H5FN2O6 |
Molekulargewicht |
208.1 g/mol |
IUPAC-Name |
(2-fluoro-2,2-dinitroethyl) prop-2-enoate |
InChI |
InChI=1S/C5H5FN2O6/c1-2-4(9)14-3-5(6,7(10)11)8(12)13/h2H,1,3H2 |
InChI-Schlüssel |
SVLVXRRQKCWWRO-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OCC([N+](=O)[O-])([N+](=O)[O-])F |
Kanonische SMILES |
C=CC(=O)OCC([N+](=O)[O-])([N+](=O)[O-])F |
Andere CAS-Nummern |
16544-21-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



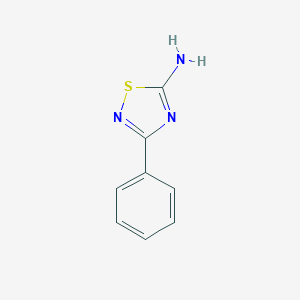
![[(2-Benzylidenecyclohexylidene)amino]urea](/img/structure/B93169.png)
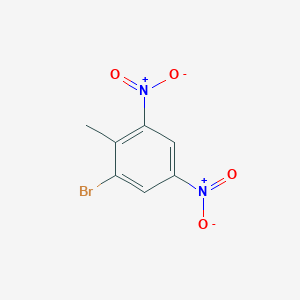
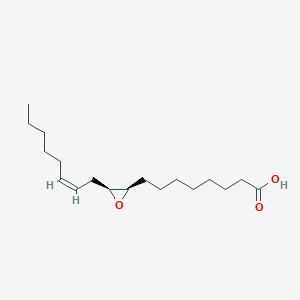
![Ethanol, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis-](/img/structure/B93173.png)
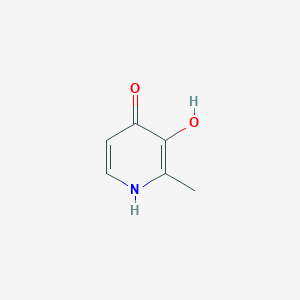
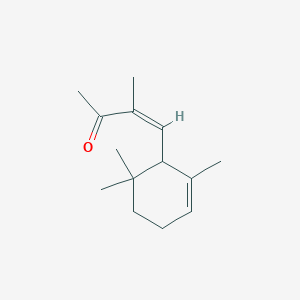
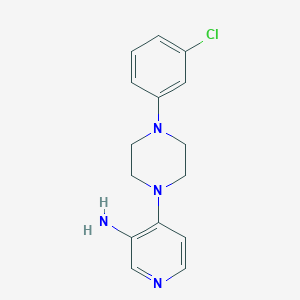
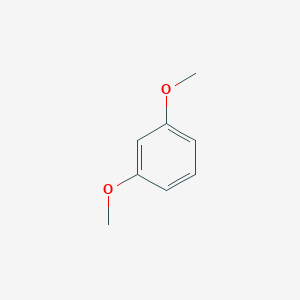
![Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl-](/img/structure/B93183.png)
